

# Pelabresib vs. Other Epigenetic Modifiers: A Comparative Guide to Efficacy in Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Analysis for Researchers and Drug Development Professionals

Myelofibrosis (MF) is a complex myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] The treatment landscape has been historically dominated by Janus kinase (JAK) inhibitors, which primarily address symptoms by targeting the dysregulated JAK-STAT signaling pathway.[3][4][5] However, the emergence of epigenetic modifiers offers a novel therapeutic avenue aimed at the underlying genetic and transcriptional dysregulation of the disease.[6][7]

This guide provides a detailed comparison of the efficacy of **pelabresib**, a first-in-class investigational oral inhibitor of the Bromodomain and Extra-Terminal domain (BET) proteins, against the current standard of care and other epigenetic approaches.[6][8] The primary focus is on the robust data from the Phase 3 MANIFEST-2 trial, which evaluates **pelabresib** in combination with the JAK inhibitor ruxolitinib.

#### Mechanism of Action: A Synergistic Approach

**Pelabresib** functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), which act as epigenetic "readers."[6][9] In myelofibrosis, these proteins drive the expression of key oncogenes and pro-inflammatory cytokines, such as those involved in the NF-κB signaling pathway.[6][8][10] By inhibiting BET proteins, **pelabresib** downregulates these pathogenic pathways, aiming to modify the disease course, reduce inflammation, and improve bone marrow function.[6][11]



This mechanism is distinct from and complementary to JAK inhibitors like ruxolitinib, which directly inhibit JAK1 and JAK2, thereby attenuating cytokine signaling.[3][4][12] The combination of a BET inhibitor and a JAK inhibitor is hypothesized to provide a more profound and durable response by targeting both the epigenetic machinery and the downstream signaling cascade that drive myelofibrosis.[13]



Click to download full resolution via product page

Caption: Synergistic inhibition of myelofibrosis pathways by Pelabresib and Ruxolitinib.

#### **Clinical Efficacy: The MANIFEST-2 Trial**



The global, double-blind, Phase 3 MANIFEST-2 trial (NCT04603495) provides the most definitive data on the efficacy of **pelabresib**.[14][15] It evaluated the combination of **pelabresib** plus ruxolitinib (PELA+RUX) against placebo plus ruxolitinib (PBO+RUX) in JAK inhibitor-naïve patients with myelofibrosis.[15]

#### **Primary and Secondary Endpoint Achievement**

The combination therapy demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint of spleen volume reduction and showed positive trends in key secondary endpoints, including symptom reduction and anemia improvement.[13][15][16]

| Efficacy Endpoint<br>(at Week 24)                                   | Pelabresib +<br>Ruxolitinib (n=214) | Placebo +<br>Ruxolitinib (n=216) | p-value |
|---------------------------------------------------------------------|-------------------------------------|----------------------------------|---------|
| SVR35: ≥35% Spleen Volume Reduction[15] [17]                        | 65.9%                               | 35.2%                            | <0.001  |
| TSS50: ≥50% Total<br>Symptom Score<br>Reduction[15][17]             | 52.3%                               | 46.3%                            | 0.216   |
| Combined SVR35 & TSS50[15][17]                                      | 40.2%                               | 18.5%                            | -       |
| Mean Change in Absolute TSS[15][17]                                 | -15.99                              | -14.05                           | 0.0545  |
| Data sourced from the primary analysis of the MANIFEST-2 trial.[15] |                                     |                                  |         |

Longer-term follow-up data presented at 48 and 72 weeks show a sustained benefit of the combination therapy in maintaining spleen volume reduction.[1][14][16] At 48 weeks, 56.5% of patients in the PELA+RUX arm maintained SVR35 response compared to 37.5% in the PBO+RUX arm.[14][16]



## Disease-Modifying Potential: Anemia and Bone Marrow Fibrosis

A key challenge with JAK inhibitor monotherapy is the potential for worsening anemia.[14] The PELA+RUX combination demonstrated improvements in anemia and a reduction in transfusion requirements, suggesting a disease-modifying effect.[13][15]

| Hematologic and Pathologic Endpoints                                           | Pelabresib +<br>Ruxolitinib | Placebo +<br>Ruxolitinib | Details                                      |
|--------------------------------------------------------------------------------|-----------------------------|--------------------------|----------------------------------------------|
| Hemoglobin<br>Response (at Week<br>24)[15][17]                                 | 10.7%                       | 6.0%                     | ≥1.5 g/dL increase from baseline             |
| RBC Transfusion Requirement (first 24 wks)[15][17]                             | 30.8%                       | 39.8%                    | Percentage of patients requiring transfusion |
| Bone Marrow Fibrosis Improvement (≥1 grade)[15][17]                            | 38.5%                       | 24.2%                    | Odds Ratio 2.09<br>(p=0.019)                 |
| Data reflects endpoints evaluated at Week 24 of the MANIFEST-2 trial.[15] [17] |                             |                          |                                              |

## **Comparison with Other Epigenetic Modifiers**

While direct head-to-head trials are lacking, a comparison of mechanisms highlights the different therapeutic hypotheses for various epigenetic modifiers in myelofibrosis.



| Epigenetic Modifier<br>Class  | Example Drug(s)             | Mechanism of<br>Action                                                                                         | Reported Clinical<br>Activity in MF                                                                                     |
|-------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| BET Inhibitors                | Pelabresib                  | Inhibits BRD2/3/4, downregulating NF-κB and other oncogenic/inflammato ry gene transcription. [6][8]           | Significant spleen/symptom response in combination with ruxolitinib; improves anemia and bone marrow fibrosis.[13] [15] |
| HDAC Inhibitors               | Givinostat,<br>Panobinostat | Inhibit histone deacetylases, leading to histone hyperacetylation and altered gene expression.[2][18]          | Modest clinical activity as single agents; being investigated in combination with JAK inhibitors.[2]                    |
| LSD1 Inhibitors               | Bomedemstat (IMG-<br>7289)  | Irreversibly inhibits Lysine-Specific Demethylase 1, an epigenetic modifier regulating gene transcription.[19] | Investigational, with data showing potential for spleen and symptom reduction. [19]                                     |
| DNA Hypomethylating<br>Agents | Azacitidine,<br>Decitabine  | Inhibit DNA methyltransferases, leading to reactivation of tumor suppressor genes.[2][18]                      | Modest clinical responses reported in patients with MF.[2]                                                              |

#### **Safety and Tolerability Profile**

In the MANIFEST-2 trial, the combination of **pelabresib** and ruxolitinib was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were hematologic, which is a known class effect of both BET and JAK inhibitors.[11][15][17]



| Most Common TEAEs (≥20%)                       | Pelabresib + Ruxolitinib | Placebo + Ruxolitinib   |
|------------------------------------------------|--------------------------|-------------------------|
| Anemia                                         | 43.9% (Grade ≥3: 23.1%)  | 55.6% (Grade ≥3: 36.4%) |
| Thrombocytopenia                               | 32.1% (Grade ≥3: 9.0%)   | 23.4% (Grade ≥3: 5.6%)  |
| Diarrhea                                       | 23.1% (Grade ≥3: 0.5%)   | 18.7% (Grade ≥3: 1.4%)  |
| Platelet Count Decreased                       | 20.8% (Grade ≥3: 4.2%)   | 15.9% (Grade ≥3: 0.9%)  |
| Safety data from the MANIFEST-2 trial.[15][17] |                          |                         |

Notably, the rate of Grade ≥3 anemia was lower in the **pelabresib** combination arm compared to the placebo arm.[15][17]

### **Experimental Protocols and Methodologies**

Detailed and standardized protocols are crucial for the objective assessment of therapeutic efficacy. The methodologies for the primary and key secondary endpoints in the MANIFEST-2 trial are outlined below.





Click to download full resolution via product page

Caption: High-level workflow of the Phase 3 MANIFEST-2 clinical trial.

#### Spleen Volume Reduction (SVR) Assessment

- Objective: To quantify the change in spleen volume from baseline.
- Methodology:
  - Imaging Modality: Spleen volume is assessed centrally by an independent radiology committee using Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) scans.



- Scan Schedule: Imaging is performed at baseline, Week 12, Week 24, and at subsequent timepoints as specified by the trial protocol.
- Volume Calculation: The spleen is manually contoured on each axial slice of the scan. The total spleen volume is then calculated using volumetric software (summation of areas method).
- SVR35 Endpoint: The primary endpoint of SVR35 is defined as the percentage of patients achieving a reduction in spleen volume of ≥35% at Week 24 compared to their baseline measurement.

#### **Total Symptom Score (TSS) Assessment**

- Objective: To measure the change in patient-reported myelofibrosis-related symptoms.
- · Methodology:
  - Instrument: The Myelofibrosis Symptom Assessment Form version 4.0 (MFSAF v4.0) is used. This is a validated patient-reported outcome tool.
  - Symptom Domains: Patients rate the severity of key symptoms (e.g., fatigue, night sweats, itching, abdominal discomfort, bone pain) on a scale from 0 (absent) to 10 (worst imaginable).
  - TSS Calculation: The TSS is calculated by summing the scores of these individual symptoms.
  - Data Collection: Patients complete the MFSAF diary daily for the 7 days preceding the baseline visit and subsequent assessment visits. The average score over this period is used to calculate the TSS for that timepoint.
  - TSS50 Endpoint: The key secondary endpoint of TSS50 is defined as the percentage of patients achieving a reduction in their TSS of ≥50% at Week 24 compared to baseline.[15]

#### **Bone Marrow Fibrosis (BMF) Grading**

Objective: To assess changes in the degree of fibrosis in the bone marrow.



#### · Methodology:

- Sample Collection: Bone marrow biopsy samples are collected at baseline and at specified follow-up visits (e.g., Week 24, Week 48).
- Staining: Samples are stained with reticulin and trichrome to visualize reticulin and collagen fibers.
- Grading System: An independent, blinded hematopathologist grades the fibrosis according to the European Consensus on grading of bone marrow fibrosis (MF grade 0-3).
- Endpoint: Improvement in BMF is defined as a decrease of ≥1 grade from baseline.[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. curetoday.com [curetoday.com]
- 2. Novel Therapies for Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for the treatment of myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pelabresib Wikipedia [en.wikipedia.org]
- 7. Epigenetic Dysregulation of Myeloproliferative Neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. pelabresib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. What is Pelabresib used for? [synapse.patsnap.com]
- 11. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma PMC [pmc.ncbi.nlm.nih.gov]



- 12. hcp.jakafi.com [hcp.jakafi.com]
- 13. esmo.org [esmo.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of pelabresib in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. -ASCO [asco.org]
- 16. ashpublications.org [ashpublications.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Epigenetic modifications: new therapeutic targets in primary myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Next Generation Therapeutics for the Treatment of Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pelabresib vs. Other Epigenetic Modifiers: A
   Comparative Guide to Efficacy in Myelofibrosis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b606791#efficacy-of-pelabresib-vs-other-epigenetic-modifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com